molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No. B057294
CAS RN: 107-86-8
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methyl-2-butenal and its analogs can be approached through various chemical reactions, demonstrating the versatility of this compound in synthetic chemistry. For instance, efficient asymmetric total syntheses of (+)-strictifolione and related compounds have been achieved starting from readily available 3-butenal, showcasing the compound's utility in complex organic synthesis (Shibing Tang et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-butenal is characterized by the presence of an aldehyde functional group attached to a branched alkene, providing distinct chemical reactivity. This structural feature enables it to undergo a variety of chemical transformations, including addition reactions, polymerization, and as a precursor in the synthesis of complex molecules.

Chemical Reactions and Properties

3-Methyl-2-butenal participates in diverse chemical reactions, highlighting its reactivity with radicals and its role in atmospheric chemistry. A study by B. Picquet-Varrault et al. (2022) investigated the gas-phase reactions of NO3 radical with 3-Methyl-2-butenal, providing insights into its kinetic and mechanistic behaviors and implications for atmospheric chemistry (B. Picquet-Varrault et al., 2022).

Scientific Research Applications

  • Atmospheric Chemistry :

    • Studies on the gas-phase reactions of 3-methyl-2-butenal with NO3 radicals have been performed to understand its kinetic and mechanistic behavior. These studies are crucial for understanding its impact on atmospheric chemistry and provide insights into rate constants and reaction pathways for abstraction and addition processes (Picquet-Varrault et al., 2022).
    • Investigations into the chemical removal of 3-methyl-2-butenal by OH radicals in the troposphere have highlighted its interaction with other atmospheric compounds. This research gives an understanding of the removal mechanisms of such aldehydes in the atmosphere and their lifetime estimations (Jiménez et al., 2009).
  • Catalysis and Chemical Reactions :

    • Research on the adsorption and reaction of 3-methyl-2-butenal over alkali-promoted ruthenium/silica catalysts has been conducted to understand its hydrogenation process. Such studies are vital in catalysis and material science to comprehend how different catalysts affect the hydrogenation and reaction pathways of aldehydes (Waghray & Blackmond, 1993).
    • The gas-phase hydrogenation of 3-methyl-butenal on platinum surfaces has been compared under various conditions to understand the selectivity and mechanism involved. Insights from such studies are crucial for developing more efficient catalytic processes (Pradier et al., 1994).
  • Organic Synthesis :

    • Total stereo- and enantio-selective synthesis studies involving 3-methyl-2-butenal have been conducted to produce specific chemical compounds. This research is significant in synthetic organic chemistry for producing compounds with desired configurations and properties (Raifeld et al., 1992).
    • 3-Methyl-2-butenal has also been studied in the context of selective hydrogenation of α,β-unsaturated aldehydes over supported Ru. This work highlights the influence of alkali promoters and support type on the activity and selectivity of the hydrogenation process, essential in fine-tuning chemical production methods (Waghray et al., 1993).

Safety And Hazards

3-Methyl-2-butenal is flammable and can cause burns of eyes, skin, and mucous membranes . It is harmful if swallowed and toxic if inhaled . Containers may explode when heated, and vapors may form explosive mixtures with air .

Future Directions

The future directions of 3-Methyl-2-butenal research could involve further investigation of its kinetics and mechanisms of gas-phase reactions . Additionally, its role as a metabolite and its functional relationship to a 3-methylbut-2-enoic acid could be explored further .

properties

IUPAC Name

3-methylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029606, DTXSID30756462
Record name 3-Methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbuta-1,2-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30756462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma
Record name 3-Methyl-2-butenal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Methyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

134 °C, 136 °C
Record name 3-Methyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

37 °C
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name 3-Methyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

Relative vapor density (air = 1): 2.9
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75
Record name 3-Methyl-2-butenal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

3-Methyl-2-butenal

CAS RN

107-86-8, 90467-71-3
Record name 3-Methyl-2-butenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senecialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-butenal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenal, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbuta-1,2-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30756462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SENECIALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ2B60W76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-20 °C
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

0.16 part of triethylamine is added to 81.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 170° C., at 10 bars pressure, in the course of 8 minutes. Immediately after reaching the set temperature, the mixture is again cooled to 50° C. in the course of 5 minutes. Distillation at 100 mm Hg gives 1.6 parts of unconverted 3-methyl-3-buten-1-al and 78.0 parts (98% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 part of tri-n-butylamine is added to 97 parts of 3-methyl-3-buten-1-al and the mixture is heated for 30 minutes at 75° C. at 1 bar pressure. It is then distilled for 10 minutes at 20 mm Hg to separate the mixture from the catalyst; the distillate thus obtained is then fractionally distilled at 100 mm Hg to give 3 parts of unconverted 3-methyl-3-buten-1-al and 93 parts (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 97 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Per hour, 2 parts of tri-n-butylamine are added to 1,000 parts of 3-methyl-3-buten-1-al and the mixture is passed for 2 minutes through a reaction tube at 220° C. and 12 bars. Distillation at 100 mm Hg gives 20 parts per hour of unconverted 3-methyl-3-buten-1-al and 970 parts per hour (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

0.4 part of 75 percent strength aqueous phosphoric acid is added to 69.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 140° C. in the course of 5 minutes, whilst bringing the total pressure to 10 bars with nitrogen. After 70 minutes at the above temperature, the mixture is cooled to room temperature in the course of 5 minutes. After neutralizing the phosphoric acid, distillation at 100 mm Hg gives 4.2 parts of uncoverted 3-methyl-3-buten-1-al and 61.8 parts (95% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 94 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-butenal
Reactant of Route 2
3-Methyl-2-butenal
Reactant of Route 3
3-Methyl-2-butenal
Reactant of Route 4
3-Methyl-2-butenal
Reactant of Route 5
3-Methyl-2-butenal
Reactant of Route 6
3-Methyl-2-butenal

Citations

For This Compound
2,240
Citations
B Picquet-Varrault, M Cirtog, M Duncianu… - The Journal of …, 2022 - ACS Publications
… using both absolute and relative rate methods for the reactions of NO 3 with three unsaturated carbonyls: trans-2-butenal (2B), trans-2-methyl-2-butenal (2M2B), and 3-methyl-2-butenal (…
Number of citations: 1 pubs.acs.org
E Jiménez, B Lanza, M Antiñolo, J Albaladejo - Atmospheric Environment, 2009 - Elsevier
… -2-methyl-2-butenal (k 2 ), and 3-methyl-2-butenal (k 3 ) have been obtained with the pulsed … along the troposphere, particularly for 3-methyl-2-butenal. This process could compete with …
Number of citations: 13 www.sciencedirect.com
EC Tuazon, SM Aschmann, N Nishino, J Arey… - Physical Chemistry …, 2005 - pubs.rsc.org
… 3-methyl-2-butenal was measured using a relative rate method, in which the relative decay rates of 3-methyl-2-butenal … Providing that 3-methyl-2-butenal and the reference compound (…
Number of citations: 26 pubs.rsc.org
A Waghray, J Wang, R Oukaci… - The Journal of Physical …, 1992 - ACS Publications
… The purpose of the present study was to examine how selectivity in the hydrogenation of the unsaturated aldehyde (UAL) 3methyl-2-butenal was affected when an alkali promoter was …
Number of citations: 53 pubs.acs.org
A Waghray, DG Blackmond - The Journal of Physical Chemistry, 1993 - ACS Publications
… We recently reported that the presence of alkalipromoters has a dramatic influence on selectivity in the hydrogenation of 3-methyl-2-butenal (I) over supported ruthenium catalysts.3·6 …
Number of citations: 48 pubs.acs.org
B Shi, W Wang, C Fan, Y Zhang, Z Sun, Y Zeng… - Journal of Environmental …, 2022 - Elsevier
… of the reference at time t; [3-methyl-2-butenal] 0 : the concentration of the 3-methyl-2-butenal at time 0; [3-methyl-2-butenal] t : the concentration of the 3-methyl-2-butenal at time t; [3-…
Number of citations: 5 www.sciencedirect.com
BG Brownlee, RH Hall, CD Whitty - Canadian journal of …, 1975 - cdnsciencepub.com
… comparison with synthetic 3-methyl-2-butenal semicarbazone. The … and of synthetic 3-methyl-2-butenal semicarbazone were … chemical) would give adenine and 3-methyl-2-butenal. The …
Number of citations: 101 cdnsciencepub.com
D Buttar, RM Macrae, BC Webster… - Journal of the Chemical …, 1990 - pubs.rsc.org
… We report the observation of muonium-substituted radicals formed in 3-methyl-2-butenal. The reduced hyperfine coupling constants (A;) at 273 K are 59.96 MHz for addition to the C=C bond …
Number of citations: 11 pubs.rsc.org
Y WADA, E KOMORI, T KODAMA, T YAMAKI… - Journal of Japan Oil …, 1980 - jstage.jst.go.jp
… 3-Methyl-2bu 1-ol was biotransformed into 3-methyl-2-butenal by the cultures at a high … into 3-methyl-2-buten-1-ol and 3-methyl-2-butenal. More than 99% of the substa detected by GLC …
Number of citations: 3 www.jstage.jst.go.jp
CP Ventura - Synlett, 2010 - thieme-connect.com
Spotlight 331 Page 1 SPOTLIGHT 2677 SYNLETT Spotlight 331 This feature focuses on a reagent chosen by a postgraduate, highlighting the uses and preparation of the reagent in …
Number of citations: 2 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.